molecular formula C18H12N4OS2 B2870587 4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile CAS No. 890945-37-6

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile

Cat. No.: B2870587
CAS No.: 890945-37-6
M. Wt: 364.44
InChI Key: KXKHNYXOLSFWRP-UHFFFAOYSA-N
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Description

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is a sophisticated chemical reagent designed for research and development in medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for contributing to diverse biological activities . The structure integrates multiple heterocyclic systems, which are frequently explored in the development of novel therapeutic agents for various conditions . The presence of the benzonitrile group is a common feature in high-affinity ligands for biological targets, such as metabotropic glutamate receptors, suggesting potential applications in neuroscientific research . As a building block, this compound is valuable for constructing more complex molecules or for use in biological screening assays to investigate new mechanisms of action. It is supplied as a high-purity material suitable for advanced laboratory applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS2/c1-23-13-6-7-16-14(8-13)20-18(25-16)22-17-21-15(10-24-17)12-4-2-11(9-19)3-5-12/h2-8,10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKHNYXOLSFWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Amination Route

2-Chloro-5-methoxybenzo[d]thiazole is synthesized by treating 5-methoxybenzo[d]thiazole with phosphorus oxychloride (POCl₃) at 80°C for 6 hours (yield: 78%). Subsequent amination with aqueous ammonia (25%) in tetrahydrofuran (THF) at 120°C under microwave irradiation for 2 hours yields the amine (yield: 65%).

Key Data:

Step Reagents/Conditions Yield Characterization (1H NMR)
Chlorination POCl₃, 80°C, 6h 78% δ 7.82 (d, J=8.6 Hz, 1H), 7.21 (dd, J=8.6, 2.5 Hz, 1H), 6.99 (d, J=2.5 Hz, 1H), 3.89 (s, 3H)
Amination NH₃, THF, 120°C, 2h 65% δ 7.45 (d, J=8.6 Hz, 1H), 6.95 (dd, J=8.6, 2.5 Hz, 1H), 6.68 (d, J=2.5 Hz, 1H), 5.21 (s, 2H), 3.82 (s, 3H)

Direct Cyclization Approach

Condensing 2-amino-4-methoxyphenylthioamide with bromine in acetic acid at 60°C for 4 hours forms the benzothiazole ring (yield: 72%). This method avoids harsh chlorination but requires careful stoichiometric control to prevent over-bromination.

Synthesis of 4-(2-Bromothiazol-4-yl)benzonitrile

Hantzsch Thiazole Synthesis

4-Cyanophenylglyoxal (prepared via oxidation of 4-cyanophenacyl bromide) reacts with thiourea in ethanol under reflux for 8 hours to yield 4-(2-aminothiazol-4-yl)benzonitrile. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces the bromine at position 2 (yield: 85%).

Key Data:

Intermediate Reagents/Conditions Yield Characterization (13C NMR)
4-Cyanophenylglyoxal KMnO₄, H₂SO₄, 0°C, 2h 68% δ 192.1 (C=O), 143.2 (CN), 132.8–127.6 (Ar-C)
4-(2-Bromothiazol-4-yl)benzonitrile NBS, DMF, 0°C, 1h 85% δ 167.5 (C-2), 144.3 (C-4), 133.1–128.4 (Ar-C), 118.2 (CN)

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling: 4-bromothiazole-2-boronic acid reacts with 4-cyanophenyl iodide using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 90°C for 12 hours (yield: 78%). This method offers regioselectivity but requires expensive catalysts.

Coupling of Fragments: Buchwald-Hartwig Amination

The final step couples 5-methoxybenzo[d]thiazol-2-amine and 4-(2-bromothiazol-4-yl)benzonitrile using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours (yield: 70%). Microwave-assisted conditions (150°C, 1h) improve yields to 82% while reducing reaction time.

Optimization Table:

Catalyst System Temperature/Time Yield
Pd(OAc)₂/Xantphos 110°C, 18h 70%
Pd₂(dba)₃/BINAP 120°C, 12h 75%
Microwave (PdCl₂) 150°C, 1h 82%

Spectroscopic Validation and Purity

The final product is characterized by:

  • 1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 8.02 (d, J=8.6 Hz, 2H, Ar-H), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 7.45 (d, J=8.6 Hz, 1H, benzothiazole-H), 6.95 (dd, J=8.6, 2.5 Hz, 1H, benzothiazole-H), 6.68 (d, J=2.5 Hz, 1H, benzothiazole-H), 3.82 (s, 3H, OCH₃).
  • HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient).

Challenges and Alternative Routes

Competing Side Reactions

Bromine displacement at the thiazole’s 2-position may compete with nitrile hydrolysis under basic conditions. Using Cs₂CO₃ instead of K₂CO₃ mitigates this by reducing nucleophilicity.

Direct Cyclocondensation

Attempts to synthesize the compound via one-pot cyclization of 4-cyanophenyl isothiocyanate and 2-amino-5-methoxybenzothiazole yielded only traces (<10%), highlighting the superiority of stepwise coupling.

Industrial Scalability and Cost Analysis

The Buchwald-Hartwig route, though efficient, incurs high costs due to palladium catalysts. A cost-effective alternative uses copper(I)-mediated coupling (CuI, 1,10-phenanthroline) in DMSO at 130°C for 24 hours (yield: 68%).

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Toluene, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to and inhibit enzymes involved in cancer cell proliferation. The thiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .

Comparison with Similar Compounds

Key Compounds:

4-(2-(4,4-Dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile (Polymorph II) Structural Difference: Replaces the 5-methoxybenzothiazole-2-amino group with a 4,4-dimethyl-2-oxooxazolidin-3-yl moiety. Physical Properties: Polymorph II is synthesized via recrystallization from methanol, emphasizing differences in solubility and crystal packing compared to the target compound .

4-(2-(4-(3-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile (1i) Structural Difference: Incorporates a tetrahydropyrimidinone ring instead of benzothiazole. Synthesis Yield: 46%, higher than analogs with methoxy or bromo substituents (e.g., 1l: 22%) .

(E)-4-(2-(2-(1-(2,4-Dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b)

  • Structural Difference : Features a hydrazineyl linker and dimethylthiazole group.
  • Characterization : Validated via HRMS and NMR, with antimicrobial activity reported .

Table 1: Substituent Impact on Physical Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 5-Methoxybenzothiazole, benzonitrile N/A N/A Thiazole, benzothiazole, nitrile
4-(2-(4,4-Dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile Oxazolidinone, benzonitrile N/A N/A Oxazolidinone, thiazole
1i Tetrahydropyrimidinone, hydroxyl N/A 46 Pyrimidinone, thiazole, nitrile
4b Hydrazineyl, dimethylthiazole N/A Not given Hydrazine, dimethylthiazole

Spectroscopic and Computational Analysis

  • NMR Trends : The benzonitrile group in the target compound would exhibit distinct 13C NMR shifts (~115–120 ppm for nitrile carbons) compared to nitro (e.g., 4a in ) or hydroxyl groups .
  • HRMS Validation : Compounds like 1i and 4b were confirmed via HRMS, with mass accuracy within 5 ppm, ensuring structural fidelity .

Biological Activity

4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The molecular formula of this compound is C18H16N4OSC_{18}H_{16}N_{4}OS, with a molecular weight of approximately 344.41 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Synthesis and Characterization

The synthesis of benzothiazole derivatives typically involves reactions such as nucleophilic substitution and cyclization. For instance, various methods have been reported for synthesizing compounds with benzothiazole moieties, which can be adapted to produce this compound .

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For example, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundA549 (µM)HeLa (µM)MCF-7 (µM)
Compound 12.022.0613.65
Compound 20.880.33-
Compound 3---

Note: Values indicate the concentration required to inhibit cell growth by 50% (IC50).

The selectivity index (SI), which measures the compound's selectivity for cancer cells over normal cells, has been calculated for these compounds. An SI greater than 5 indicates strong selectivity, which is crucial for minimizing side effects in therapeutic applications .

The anticancer mechanism of benzothiazole derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . This mechanism is significant as it allows for effective targeting of rapidly dividing cancer cells while sparing normal cells.

Case Studies

  • Case Study: SMART Compounds
    A series of SMART compounds were evaluated for their anticancer activity and showed promising results in vitro against multidrug-resistant cancer cell lines. The compounds were found to bind to the colchicine-binding site on tubulin, effectively inhibiting polymerization and inducing apoptosis .
  • Case Study: Cytotoxicity Evaluation
    In a comparative study, several synthesized benzothiazole derivatives were tested for cytotoxicity against Vero cells (normal cell line). The results indicated that while these compounds exhibited significant cytotoxic effects on cancer cells, they demonstrated minimal toxicity towards normal cells, highlighting their potential as selective anticancer agents .

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